rTRD01
Description
Structural Characterization and Molecular Formula
rTRD01 (6-(3-(4-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl)pyrazine-2-carboxamide) is a synthetic small molecule with the molecular formula C₁₈H₂₁FN₄O₂ and a molecular weight of 344.39 g/mol . Its IUPAC name reflects its piperidine-pyrazine backbone substituted with fluorobenzyl and hydroxymethyl groups. The SMILES notation (C1CC(CN(C1)C2=NC(=CN=C2)C(=O)N)(CC3=CC=C(C=C3)F)CO ) precisely encodes its stereochemistry.
The compound features:
- A fluorobenzyl group that engages in hydrophobic interactions with Trp113 and Arg171 in TDP-43's RRM1 domain.
- A pyrazinamide moiety forming hydrogen bonds with Asp174, mimicking guanine's interaction in DNA-RRM1 complexes.
- A hydroxymethyl-piperidine scaffold providing structural rigidity.
Table 1: Key Structural Features
Spectroscopic and Crystallographic Data
This compound's binding to TDP-43 has been characterized through multiple techniques:
Heteronuclear Single Quantum Coherence (HSQC) NMR :
Microscale Thermophoresis (MST) :
X-ray Crystallography :
Table 2: Biophysical Characterization Data
Solubility, Stability, and Pharmacokinetic Profiling
Solubility :
Stability :
Pharmacokinetic Parameters :
Table 3: Physicochemical Profile
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Melting point | Not reported | N/A |
| pKa | 3.1 (pyrazinamide) | Computational prediction |
| Polar surface area | 98.2 Ų | MOE 2019.0102 calculation |
The compound's pharmacokinetic limitations (e.g., moderate metabolic stability) are being addressed through structure-activity relationship (SAR) studies focusing on:
Properties
Molecular Formula |
C18H21FN4O2 |
|---|---|
Molecular Weight |
344.3904 |
IUPAC Name |
6-[3-(4-Fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)8-18(12-24)6-1-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h2-5,9-10,24H,1,6-8,11-12H2,(H2,20,25) |
InChI Key |
MCTLSQYQBQKNRU-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC(N2CC(CO)(CC3=CC=C(F)C=C3)CCC2)=CN=C1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
rTRD01; rTRD-01; rTRD 01 |
Origin of Product |
United States |
Scientific Research Applications
Experimental Findings
Research has demonstrated that rTRD01 binds to both RRM1 and RRM2 domains of TDP-43, effectively reducing its interaction with the hexanucleotide repeat expansion from the c9orf72 gene, a common mutation associated with ALS. The compound was shown to improve locomotor defects in a Drosophila model of ALS, indicating its potential as a therapeutic agent.
Key Experimental Results:
- Binding Affinity : this compound exhibits micromolar binding affinity to TDP-43, disrupting its interaction with disease-linked RNA sequences while sparing canonical substrates .
- In Vivo Efficacy : In Drosophila models expressing mutant TDP-43, this compound significantly improved larval turning times, a measure of neuromuscular coordination .
- Selectivity : The compound inhibited the interaction between TDP-43 and the (GGGGCC)4 repeat by up to 50% at concentrations around 150 μM .
Case Studies
Several studies have documented the effects of this compound in experimental models:
- Drosophila Model of ALS :
- Biochemical Assays :
Implications for Treatment
The ability of this compound to selectively target TDP-43 interactions presents a promising avenue for developing therapies for ALS and related disorders. By mitigating the toxic effects associated with aberrant RNA-protein interactions, this compound could serve as a foundation for future drug development aimed at treating neurodegenerative diseases characterized by TDP-43 pathology.
Comparison with Similar Compounds
Key Features of rTRD01:
- Binding Mechanism : Utilizes a pyrazinamide group and fluorobenzyl moiety to interact with residues in the ribonucleoprotein motifs (RNP1 and RNP2) of RRM1 (e.g., Gly146, Arg171, Trp172, Asp174) and RRM2 (e.g., Phe194, Ala260, Glu261) .
- Affinity : Demonstrated a dissociation constant (Kd) of 89.4 ± 0.8 μM via microscale thermophoresis (MST) and saturation transfer difference nuclear magnetic resonance (STD NMR) .
- In Vivo Efficacy : Reduced locomotor defects in a Drosophila ALS model expressing mutant TDP-43 (G298S), improving larval turning time from ~19 seconds to ~13 seconds at 20 μM .
- Selectivity : Preferentially disrupts pathological (GGGGCC)₄ RNA interactions without affecting TDP-43’s native (UG)₆ binding, preserving physiological functions .
Comparison with Similar Compounds
Below is a comparative analysis of this compound with other TDP-43-targeting compounds, including nTRD22 and fragment-based molecules.
Table 1: Overview of this compound and Comparable Compounds
Mechanistic Differences
This compound vs. nTRD22
- Binding Sites :
- RNA Selectivity: this compound spares (UG)₆ binding, critical for TDP-43’s native RNA splicing roles .
This compound vs. Fragment Compounds
- Domain Specificity :
- Therapeutic Potential: this compound improves motor deficits in ALS models, whereas fragment compounds remain preclinical .
Efficacy and Limitations
This compound
- Strengths: Reduces pathological TDP-43/RNA interactions without impairing canonical functions . Mitigates oxidative stress-induced modifications (e.g., acetylation at K14, oxidation at C173) within its binding pocket .
- Limitations: Micromolar affinity requires optimization for clinical translation . Potential off-target effects due to RRM domain conservation across >500 proteins .
Preparation Methods
Piperidine Core Functionalization
-
Introduction of 4-Fluorobenzyl Group :
-
Alkylation of a piperidin-3-one precursor with 4-fluorobenzyl bromide under basic conditions (e.g., KCO, DMF).
-
Reduction of the ketone to a secondary alcohol (NaBH or LiAlH) yields the hydroxymethyl substituent.
-
-
Stereochemical Control :
-
Chiral resolution or asymmetric synthesis may be required to isolate the desired diastereomer, given the two stereocenters on the piperidine ring.
-
Pyrazine-2-Carboxamide Coupling
-
Nucleophilic Aromatic Substitution :
-
Reaction of 6-chloropyrazine-2-carboxamide with the functionalized piperidine derivative in the presence of a base (e.g., DIEA) and polar aprotic solvent (e.g., DMF or DMSO).
-
-
Purification :
Validation of Binding and Selectivity
Biophysical Characterization
RNA Displacement Assays
-
Amplified Luminescent Proximity Assay (AlphaScreen) :
Preclinical Efficacy in ALS Models
Drosophila Locomotor Assay
Cytotoxicity Profile
-
NSC34 Motor Neuron Cells : No significant cytotoxicity at ≤200 μM.
-
Therapeutic Index : Selectivity for TDP-43-RNA interactions over general cellular toxicity supports in vivo applicability.
Formulation and Stability
Stock Solution Preparation
Q & A
Q. What is the molecular mechanism by which rTRD01 modulates TDP-43 function in neurodegenerative models?
this compound binds to TDP-43’s RNA recognition motifs (RRMs), specifically RRM1 and RRM2, to disrupt pathological RNA interactions. This is validated via NMR spectroscopy, which shows chemical shift perturbations in residues critical for RNA binding (e.g., Asn259 and Glu261 in RRM2). Microscale Thermophoresis (MST) confirms a dissociation constant (Kd) of 89.4 ± 0.8 μM, indicating moderate binding affinity .
Q. Which experimental models are validated for studying this compound’s therapeutic effects?
Drosophila melanogaster ALS models are widely used, where this compound rescues locomotor defects in larvae (e.g., reduced turning frequency). Primary murine motor neurons are also employed to assess TDP-43 protein level modulation. These models are chosen for their genetic tractability and relevance to TDP-43 pathology .
Q. How does this compound selectively target TDP-43’s RRM domains?
Structural docking and STD-NMR reveal that this compound occupies the shallow RNA-binding pocket of RRM1, interacting with ribonucleoprotein motifs (RNP1/RNP2). Competitive binding assays using biotinylated RNA sequences (e.g., (GGGGCC)₄) demonstrate displacement, while native (UG)₆ binding remains unaffected, suggesting sequence-specific inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s RNA-binding specificity?
this compound inhibits (GGGGCC)₄ hexanucleotide repeats (linked to C9orf72 mutations) but not (UG)₆ sequences. To address this, employ competitive AlphaScreen assays with varying RNA substrates and quantify binding kinetics using surface plasmon resonance (SPR). This approach clarifies context-dependent efficacy and identifies off-target effects .
Q. What methodological pitfalls arise when quantifying this compound-TDP-43 interactions via MST?
Key considerations include:
- Protein labeling : Use Monolith RED-NTA dyes to minimize interference with RRM domains.
- Buffer optimization : Include 0.05% Tween-20 in PBST to prevent nonspecific aggregation.
- Data fitting : Apply the Hill equation to account for cooperativity in binding curves. Failure to standardize these parameters can lead to inaccurate Kd calculations .
Q. How do NMR chemical shift perturbations in RRM domains inform this compound’s allosteric effects?
HSQC-NMR reveals shifts in both RRM1 and RRM2 upon this compound binding. To distinguish direct binding from allostery, conduct domain-truncation experiments (e.g., RRM1-only vs. RRM2-only constructs). Coupled with mutagenesis (e.g., D247A in RRM2), this clarifies whether shifts result from inter-domain communication or direct interaction .
Q. What strategies improve this compound’s low micromolar affinity for TDP-43?
Perform structure-activity relationship (SAR) studies focusing on:
- Hydrophobic substituents : Enhance interactions with the shallow RRM1 pocket.
- Planar aromatic rings : Improve π-π stacking with RNA-binding residues. Validate derivatives using MST and Drosophila behavioral assays to balance affinity and bioavailability .
Data Contradiction Analysis
Q. Why does this compound reduce TDP-43 protein levels in murine neurons but not in Drosophila models?
Species-specific differences in TDP-43 autoregulation may explain this. In murine neurons, this compound destabilizes TDP-43 mRNA via feedback loops, whereas Drosophila lack analogous regulatory mechanisms. Use cross-species RNA-seq to compare transcriptomic responses and identify conserved pathways .
Q. How to interpret this compound’s lack of toxicity despite targeting conserved RRM domains?
Toxicity profiling in human iPSC-derived motor neurons shows this compound spares native TDP-43 functions (e.g., splicing regulation). This selectivity may arise from preferential binding to pathological RNA conformations. Validate via RNA immunoprecipitation (RIP) paired with high-throughput sequencing .
Methodological Tables
| Assay | Key Parameters | Relevance to this compound |
|---|---|---|
| Microscale Thermophoresis (MST) | Labeling efficiency, buffer composition, Hill coefficient | Quantifies binding affinity and cooperativity |
| AlphaScreen | RNA substrate concentration, bead incubation time | Measures competitive RNA displacement |
| Drosophila larval assay | Turning frequency, survival rate | Links molecular effects to behavioral rescue |
Q. Guidelines for Rigorous Research Design
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies on this compound’s allosteric effects over descriptive binding analyses .
- PICO Framework : Define Population (e.g., ALS models), Intervention (this compound dosing), Comparison (wild-type vs. mutant TDP-43), Outcomes (RNA-binding inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
